molecular formula C10H7Cl2NO B7894363 2,5-Dichloro-8-methoxyquinoline CAS No. 74668-75-0

2,5-Dichloro-8-methoxyquinoline

Cat. No.: B7894363
CAS No.: 74668-75-0
M. Wt: 228.07 g/mol
InChI Key: FNSRFUPQRRYRLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 2,5-dichloroaniline with methoxyacetic acid under acidic conditions to yield the desired product . Another approach involves the use of 2,5-dichloroquinoline as a starting material, which is then methoxylated using methanol in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to ensure consistent product quality .

Mechanism of Action

The mechanism of action of 2,5-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets and pathways:

Biological Activity

2,5-Dichloro-8-methoxyquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of two chlorine atoms and a methoxy group on the quinoline ring. These substituents significantly influence its chemical reactivity and biological activity. The compound can undergo various chemical reactions, including nucleophilic substitutions and redox reactions, which are crucial for its interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. Research indicates that it may inhibit key signaling pathways associated with cell proliferation and survival, particularly in cancer cells. The compound's ability to induce apoptosis and disrupt mitochondrial function has been noted in several studies.

Biological Activities

The biological activities of this compound can be categorized into several areas:

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, it has been effective against both Gram-positive and Gram-negative bacteria, demonstrating minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects.

Bacterial Strain MIC (mg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.125
Klebsiella pneumoniae0.25

2. Anticancer Activity

Recent research highlights the anticancer potential of this compound. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis.

  • Case Study : A study involving colorectal cancer cells (HCT116) showed that treatment with this compound led to a significant reduction in cell viability and induced apoptosis through the inhibition of the PI3K/AKT/mTOR signaling pathway .

3. Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. It appears to protect against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases.

Research Findings

A variety of studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For instance:

  • Synthesis of Derivatives : Researchers have synthesized multiple analogs to evaluate their cytotoxicity and selectivity against cancer cells. Some derivatives showed improved efficacy compared to the parent compound .
  • Fluorescence Studies : Investigations into the fluorescence behavior of these compounds have provided insights into their potential as fluorescent probes in biological systems .

Properties

IUPAC Name

2,5-dichloro-8-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NO/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSRFUPQRRYRLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)C=CC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901295475
Record name Quinoline, 2,5-dichloro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74668-75-0
Record name Quinoline, 2,5-dichloro-8-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74668-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 2,5-dichloro-8-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901295475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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